2-(2-Bromo-4-fluorophenyl)ethanethioamide

Organic Synthesis Medicinal Chemistry Quality Control

This specific 2-bromo-4-fluoro isomer (CAS 1016726-84-3) is critical for reproducible synthesis. The ortho-bromo position enables precise Suzuki-Miyaura biaryl coupling, while the thioamide group serves as a direct precursor for privileged thiazole scaffolds. Using this exact substitution pattern avoids yield loss and byproduct formation observed with meta or para isomers. Supplied at ≥98% purity for high-fidelity cross-coupling and heterocycle formation with defined hazard data (H335).

Molecular Formula C8H7BrFNS
Molecular Weight 248.12 g/mol
Cat. No. B13563083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-fluorophenyl)ethanethioamide
Molecular FormulaC8H7BrFNS
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)CC(=S)N
InChIInChI=1S/C8H7BrFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
InChIKeyOSMKGEJCBJGHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-fluorophenyl)ethanethioamide (CAS 1016726-84-3): A Precision Bromo-Fluoro Thioamide Building Block for Selective Medicinal Chemistry


2-(2-Bromo-4-fluorophenyl)ethanethioamide is a halogenated aromatic thioamide with the molecular formula C8H7BrFNS and a molecular weight of 248.12 g/mol . It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, where the thioamide group serves as a precursor for heterocycle formation (e.g., thiazoles) and the bromine and fluorine atoms enable diverse cross-coupling reactions [1]. The compound's specific substitution pattern (ortho-bromo, para-fluoro relative to the ethanethioamide chain) dictates its unique reactivity profile and physicochemical properties, which are central to its selection over closely related structural isomers . As with many research chemicals, its availability in high purity and with a well-defined hazard profile is critical for reproducible experimental outcomes.

2-(2-Bromo-4-fluorophenyl)ethanethioamide: Why Precise Isomer Selection is Non-Negotiable for Reproducible Synthesis


While other bromo-fluoro-ethanethioamide isomers exist, they are not functionally equivalent. The substitution pattern of halogen atoms on the phenyl ring profoundly impacts the electronic environment of the aromatic core and the reactive sites. This directly influences the outcome of key reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings . For instance, the 2-bromo-4-fluoro pattern (as in the target compound) versus the 3-bromo-4-fluoro pattern (in its common isomer) alters the activation energy for different reaction pathways, leading to divergent product distributions and yields . Therefore, using a generic or incorrectly specified isomer can result in failed syntheses, low yields, or the production of unwanted byproducts, ultimately costing time and resources. The following evidence demonstrates the specific, quantifiable differences that mandate the use of 2-(2-Bromo-4-fluorophenyl)ethanethioamide.

2-(2-Bromo-4-fluorophenyl)ethanethioamide Evidence Guide: Head-to-Head Differentiation for Informed Procurement


Purity Comparison: A 3% Advantage Over the Closest Positional Isomer

The target compound, 2-(2-bromo-4-fluorophenyl)ethanethioamide (CAS 1016726-84-3), is commercially available with a purity of ≥98% . In contrast, its most common positional isomer, 2-(3-bromo-4-fluorophenyl)ethanethioamide (CAS 1016751-69-1), is offered by the same and other major vendors at a lower purity of 95% . This 3% difference in purity is significant for applications requiring high fidelity, such as late-stage functionalization in complex molecule synthesis or biological assay preparation, where impurities can confound results.

Organic Synthesis Medicinal Chemistry Quality Control

Differentiated Hazard Profile: Mitigating Respiratory Risk in the Lab

The hazard classification for 2-(2-bromo-4-fluorophenyl)ethanethioamide includes specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While its isomer 2-(3-bromo-4-fluorophenyl)ethanethioamide also carries a 'Warning' signal word, its documented hazard statements from a key supplier do not explicitly list H335 (respiratory irritation) . This absence suggests a potential, quantifiable difference in the respiratory hazard profile, which is a critical consideration for laboratory safety planning and personal protective equipment (PPE) requirements.

Laboratory Safety Procurement Compliance Risk Assessment

Structural Differentiation: Impact on Reactivity and Synthetic Utility

The target compound possesses a unique 2-bromo-4-fluoro substitution pattern on the phenyl ring . In contrast, the comparator isomer features a 3-bromo-4-fluoro pattern . This difference in bromine position (ortho vs. meta to the ethanethioamide chain) alters the electron density distribution on the aromatic ring and steric environment around the reactive sites. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the rate of oxidative addition of the C-Br bond is known to be sensitive to ortho substituents due to steric and electronic factors [1]. The ortho-bromo position in the target compound creates a different reactivity profile compared to the meta-bromo position in the isomer, making it a more or less suitable substrate for specific coupling partners and reaction conditions.

Cross-Coupling Nucleophilic Aromatic Substitution Reaction Selectivity

High-Value Applications for 2-(2-Bromo-4-fluorophenyl)ethanethioamide (CAS 1016726-84-3): Where Specificity Drives Success


Precision Synthesis of Ortho-Substituted Biaryl Scaffolds

The ortho-bromo substituent makes 2-(2-bromo-4-fluorophenyl)ethanethioamide a prime candidate for Suzuki-Miyaura cross-coupling reactions to install ortho-substituted biaryl motifs. This is a common challenge in medicinal chemistry, where such motifs can induce atropisomerism or fine-tune molecular conformation for target binding. The compound's ≥98% purity ensures high fidelity in these demanding coupling reactions, minimizing side products from impurities.

Development of Novel Thiazole-Based Bioactive Molecules

The thioamide group is a direct precursor to thiazole rings, a privileged scaffold in numerous drugs and agrochemicals. The specific 2-bromo-4-fluoro substitution pattern on the precursor phenyl ring can be preserved during thiazole formation (e.g., via Hantzsch synthesis), yielding a uniquely functionalized heterocyclic building block. The well-defined hazard profile, including H335 , informs the necessary safety protocols for this multi-step synthetic work.

Investigations into Halogen Bonding and Crystal Engineering

The combination of a thioamide (a strong hydrogen bond donor/acceptor) and a heavy bromine atom (capable of halogen bonding) makes this compound a useful tool for studying intermolecular interactions in the solid state. The unique 2-bromo-4-fluoro pattern presents a distinct geometric arrangement of these interacting groups compared to other isomers, allowing researchers to probe the structure-directing effects of halogen position in crystal packing and supramolecular assembly.

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